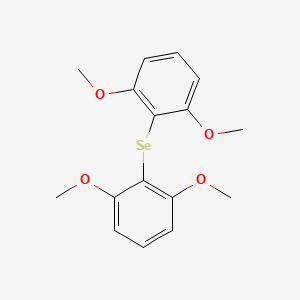
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene typically involves the reaction of 2,6-dimethoxyphenyl lithium with selenium compounds. One common method is the reaction of 2,6-dimethoxyphenyl lithium with selenium dichloride, followed by the reaction with 1,3-dimethoxybenzene . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of organoselenium chemistry and the use of large-scale organic synthesis techniques can be applied to produce this compound in larger quantities if needed.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene has several scientific research applications:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.
Selenomethionine: An amino acid derivative containing selenium, known for its role in protein synthesis and antioxidant defense.
Uniqueness
2-(2,6-Dimethoxyphenyl)selanyl-1,3-dimethoxybenzene is unique due to its specific structure, which combines two methoxy-substituted aromatic rings with a selenium atom. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
138616-50-9 |
|---|---|
Fórmula molecular |
C16H18O4Se |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxyphenyl)selanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Se/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |
Clave InChI |
ZHFOTCNFXVLPMB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)[Se]C2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



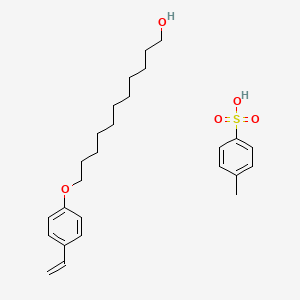

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)

![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
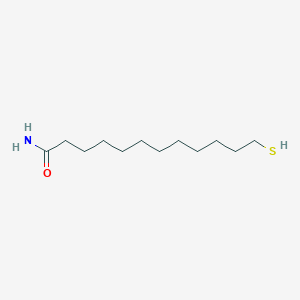

![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
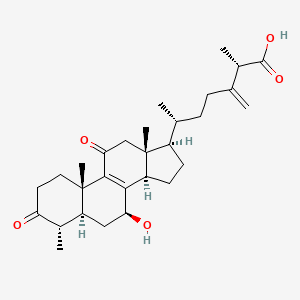
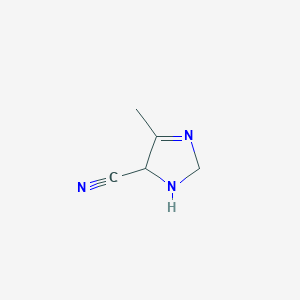
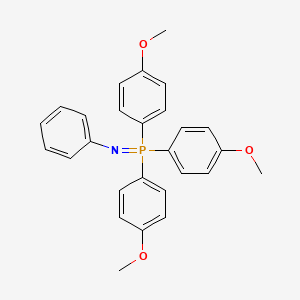
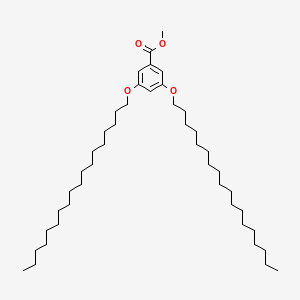
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
